molecular formula C4H11ClFN B1375841 2-Fluorobutan-1-amine hydrochloride CAS No. 1384429-67-7

2-Fluorobutan-1-amine hydrochloride

Cat. No.: B1375841
CAS No.: 1384429-67-7
M. Wt: 127.59 g/mol
InChI Key: GCFJSNTVZBKQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorobutan-1-amine hydrochloride (C₄H₁₁ClFN) is a fluorinated primary amine hydrochloride salt with a molecular weight of 127.587 g/mol (monoisotopic mass: 127.0564 g/mol) . Its structure features a fluorine atom at the β-position of the butanamine backbone and a hydrochloride counterion, enhancing solubility in polar solvents. Key identifiers include:

  • CAS Registry Number: 1384429-67-7
  • ChemSpider ID: 28547271
  • Synonyms: 2-Fluoro-1-butanamine hydrochloride, MolPort-023-197-928, AKOS026744555 .

As a specialized building block, it is marketed by suppliers like CymitQuimica at premium pricing (€1,057.00 for 50 mg), reflecting its niche applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-fluorobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FN.ClH/c1-2-4(5)3-6;/h4H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFJSNTVZBKQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluorobutan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of a halogenated butane derivative with ammonia or an amine. For example, 2-fluorobutane can be reacted with ammonia in the presence of a suitable catalyst to produce 2-fluorobutan-1-amine. This amine can then be converted to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 2-fluorobutan-1-amine hydrochloride typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluorobutan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluorobutan-1-amine hydrochloride involves its interaction with biological molecules through its amine group. The fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. This can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-fluorobutan-1-amine hydrochloride are best contextualized against related amine hydrochlorides.

Table 1: Comparative Analysis of Structurally Similar Amine Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications References
2-Fluorobutan-1-amine hydrochloride C₄H₁₁ClFN 127.59 β-fluorination, primary amine, hydrochloride salt Organic synthesis, fluorinated drug intermediates
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁ClFN 191.65 (calculated) Cyclopropane ring, fluorophenyl group Medicinal chemistry (ring strain exploitation)
2-Phenylbutan-1-amine hydrochloride C₁₀H₁₄ClN 195.68 (calculated) Phenyl substituent at C2 CNS drug research (lipophilicity modulation)
(1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride C₁₁H₁₆ClN 197.70 (calculated) Chiral center, phenyl and methyl groups Enantioselective drug synthesis

Key Comparative Insights

This may improve solubility and metabolic stability in drug design . Cyclopropane-containing analogs (e.g., 2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride) introduce steric strain, which can increase reactivity in ring-opening reactions or stabilize conformational geometries in target molecules .

Functional Group Impact :

  • Phenyl-substituted amines (e.g., 2-phenylbutan-1-amine) exhibit higher lipophilicity, favoring blood-brain barrier penetration—a critical factor in CNS-active pharmaceuticals .
  • Chiral centers in compounds like (1R)-2-methyl-1-phenylbutan-1-amine hydrochloride underscore their utility in enantioselective synthesis, where stereochemistry dictates pharmacological activity .

Applications and Synthesis :

  • 2-Fluorobutan-1-amine hydrochloride is primarily a building block for fluorinated intermediates, whereas cyclopropane and phenyl-substituted derivatives are leveraged in medicinal chemistry for their unique structural motifs .
  • The high cost of 2-fluorobutan-1-amine hydrochloride (€1,057.00/50 mg) reflects challenges in fluorination synthesis, contrasting with simpler alkylamine hydrochlorides .

Analytical Considerations :

  • While direct stability data for 2-fluorobutan-1-amine hydrochloride are absent in the evidence, RP-HPLC methods (e.g., accuracy and solution stability assays for related hydrochlorides) suggest standardized protocols for purity assessment .

Research Implications

  • Fluorinated amines are pivotal in optimizing drug candidates for improved pharmacokinetics, as seen in FDA-approved fluorinated drugs like fluoxetine .

Biological Activity

2-Fluorobutan-1-amine hydrochloride is a fluorinated amine that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic compounds often enhances their pharmacological properties, including increased metabolic stability and altered lipophilicity. This article reviews the biological activity of 2-Fluorobutan-1-amine hydrochloride, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

2-Fluorobutan-1-amine hydrochloride has the molecular formula C4H10ClFN and a molecular weight of 137.58 g/mol. The presence of a fluorine atom can significantly influence the compound's interaction with biological systems.

PropertyValue
Molecular FormulaC4H10ClFN
Molecular Weight137.58 g/mol
Melting PointNot specified
SolubilitySoluble in water

The biological activity of 2-Fluorobutan-1-amine hydrochloride primarily involves its interaction with neurotransmitter systems. Compounds with similar structures have been shown to act as modulators of various receptors, including adrenergic and histaminergic receptors.

Neurotransmitter Modulation

  • Adrenergic Receptors : Fluorinated amines can enhance the affinity for adrenergic receptors, which play a crucial role in the sympathetic nervous system.
  • Histamine Receptors : Similar compounds have been reported to interact with H1 and H3 histamine receptors, potentially influencing allergic responses and neurological functions.

Case Study: Neuropharmacological Effects

A study investigated the effects of various fluorinated amines on central nervous system (CNS) activity. It was found that 2-Fluorobutan-1-amine hydrochloride exhibited significant binding affinity to H1 receptors, suggesting potential applications in treating allergies or as an antihistamine.

Key Findings:

  • Binding Affinity : The compound showed a binding affinity comparable to established antihistamines.
  • CNS Penetration : Due to its small size and lipophilicity, it is hypothesized that 2-Fluorobutan-1-amine hydrochloride can cross the blood-brain barrier (BBB), which is critical for CNS-targeted therapies.

In Vitro Studies

In vitro assays demonstrated that 2-Fluorobutan-1-amine hydrochloride could inhibit certain enzymatic pathways associated with neurotransmitter degradation, indicating potential neuroprotective effects.

Study TypeResult
Binding AssayHigh affinity for H1 receptors
Enzyme InhibitionReduced degradation of neurotransmitters

Therapeutic Applications

The unique properties of 2-Fluorobutan-1-amine hydrochloride suggest several therapeutic applications:

  • Antihistamines : Potential use in allergy treatments due to H1 receptor antagonism.
  • Neuroprotective Agents : Possible applications in neurodegenerative diseases by modulating neurotransmitter levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorobutan-1-amine hydrochloride
Reactant of Route 2
2-Fluorobutan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.